molecular formula C7H7BrClNO2S B2432195 (2-Bromo-5-chlorophenyl)methanesulfonamide CAS No. 1495521-73-7

(2-Bromo-5-chlorophenyl)methanesulfonamide

Cat. No.: B2432195
CAS No.: 1495521-73-7
M. Wt: 284.55
InChI Key: WBTFVCXSZGNSOH-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of methanesulfonamide, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonamide typically involves the sulfonation of (2-Bromo-5-chlorophenyl)methane. One common method includes the reaction of (2-Bromo-5-chlorophenyl)methane with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenylmethanesulfonamides.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use it to study enzyme inhibition and protein interactions, given its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine substituents can enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanesulfonamide
  • (3-Bromo-5-chlorophenyl)methanesulfonamide
  • (2-Bromo-5-fluorophenyl)methanesulfonamide

Uniqueness: (2-Bromo-5-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical reactions.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTFVCXSZGNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495521-73-7
Record name (2-bromo-5-chlorophenyl)methanesulfonamide
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